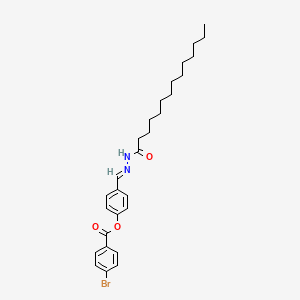![molecular formula C27H25N3O4S2 B12012140 Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-95-1](/img/structure/B12012140.png)
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
The synthesis of Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of isatin derivatives with malononitrile in the presence of a catalyst such as piperidine acetate . This reaction forms the indolinone core, which is then further reacted with other reagents to introduce the thiazolopyrimidine ring and other substituents. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where specific substituents are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Cyclization: The compound can participate in cyclization reactions to form new ring structures, which can be catalyzed by acids or bases.
Scientific Research Applications
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate procaspase-3, leading to the induction of apoptosis in cancer cells . The compound may also interact with other proteins involved in cellular signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Ethyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other similar compounds, such as:
2-(2-oxoindolin-3-ylidene) malononitriles: These compounds share the indolinone core and have similar biological activities.
Thiazolopyrimidine derivatives: These compounds have the thiazolopyrimidine ring and exhibit various biological activities, including anticancer and anti-inflammatory effects.
Spirooxindole derivatives: These compounds have a spirooxindole structure and are known for their diverse biological activities.
Properties
CAS No. |
609795-95-1 |
|---|---|
Molecular Formula |
C27H25N3O4S2 |
Molecular Weight |
519.6 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1-ethyl-2-oxoindol-3-ylidene)-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H25N3O4S2/c1-5-29-19-10-8-7-9-18(19)21(24(29)31)23-25(32)30-22(16-11-13-17(35-4)14-12-16)20(26(33)34-6-2)15(3)28-27(30)36-23/h7-14,22H,5-6H2,1-4H3/b23-21- |
InChI Key |
XHHDIVPMSCJDPV-LNVKXUELSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2/C(=C/3\C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)SC)/C1=O |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C3C(=O)N4C(C(=C(N=C4S3)C)C(=O)OCC)C5=CC=C(C=C5)SC)C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-bromothiophen-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid](/img/structure/B12012064.png)
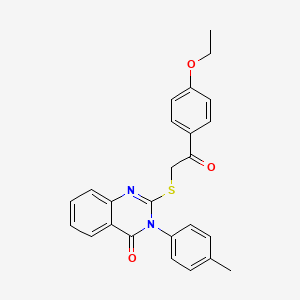
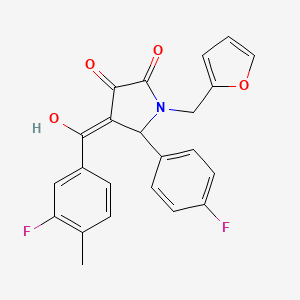
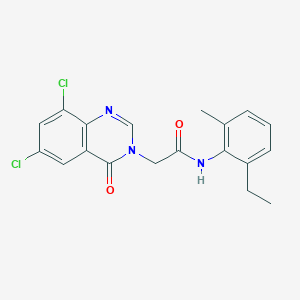
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12012087.png)
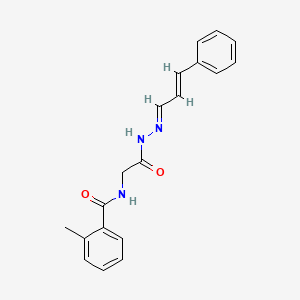
![Ethyl 2-{[(2-fluorophenoxy)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B12012105.png)
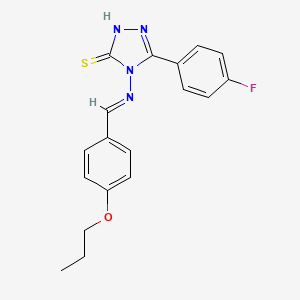

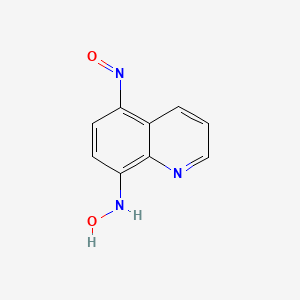
![Allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(3,4,5-trimethoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12012127.png)
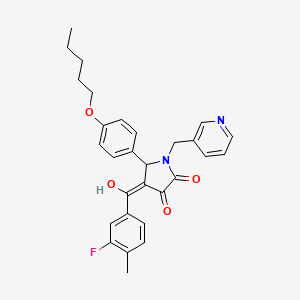
![N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12012139.png)
